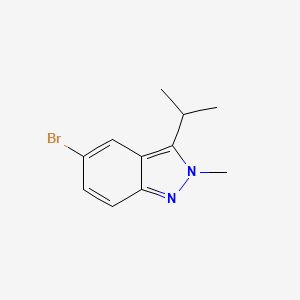

5-bromo-3-isopropyl-2-methyl-2H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

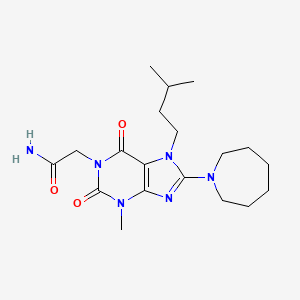

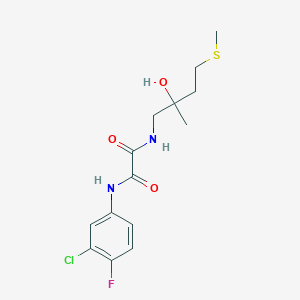

5-bromo-3-isopropyl-2-methyl-2H-indazole is a chemical compound with the molecular formula C11H13BrN2 and a molecular weight of 253.14 . It is used as an intermediate for custom synthesis .

Synthesis Analysis

The synthesis of indazoles, including 5-bromo-3-isopropyl-2-methyl-2H-indazole, can be achieved through various methods. One approach involves 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes . Another method involves the CuI-catalyzed coupling of N-acyl-N′-substituted hydrazines with aryl iodides .Molecular Structure Analysis

The molecular structure of 5-bromo-3-isopropyl-2-methyl-2H-indazole consists of a bromine atom attached to the 5th carbon of the indazole ring. The 3rd carbon is attached to an isopropyl group, and the 2nd carbon is attached to a methyl group .Physical And Chemical Properties Analysis

5-bromo-3-isopropyl-2-methyl-2H-indazole has a molecular weight of 253.14 . Further physical and chemical properties such as density, melting point, and boiling point were not found in the search results.Applications De Recherche Scientifique

Synthesis Techniques

A significant application of 5-bromo-3-isopropyl-2-methyl-2H-indazole in scientific research lies in its role in synthesis processes. The compound is involved in regiospecific syntheses, as demonstrated by Dandu et al. (2007), who reported a method for synthesizing N-methyl-5-(1H-indol-2-yl)-6,7-dihydro-2H-indazole isomers using 5-bromo-1-methyl-6,7-dihydro-1H-indazole in a palladium-catalyzed Suzuki coupling process (Dandu et al., 2007). Additionally, Witulski et al. (2005) explored its reactivity in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions, contributing to the development of new functionalized indoles and indazoles (Witulski et al., 2005).

Chemical Properties and Reactions

Investigations into the chemical properties and reactions of 5-bromo-3-isopropyl-2-methyl-2H-indazole have also been a focal point. Slade et al. (2009) highlighted its involvement in regioselective protection and subsequent amine coupling reactions, offering insights into the versatility of this compound in generating novel derivatives (Slade et al., 2009). Barlin (1967) provided a comparative analysis of its reactivity in relation to other nitrogen-containing heterocyclics, shedding light on the electron-releasing and attracting power of nitrogen atoms in such compounds (Barlin, 1967).

Biological and Pharmacological Research

In the realm of biological and pharmacological research, Mphahlele et al. (2020) evaluated derivatives of 5-bromo-3-methylindazoles for their α-glucosidase inhibition and antioxidant activity, demonstrating potential therapeutic applications (Mphahlele et al., 2020). The compound's role in synthesizing biologically active indazoles with potential as 5-HT receptor ligands was also examined by Cabildo et al. (2011), who focused on its crystal and molecular structure (Cabildo et al., 2011).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

5-bromo-2-methyl-3-propan-2-ylindazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2/c1-7(2)11-9-6-8(12)4-5-10(9)13-14(11)3/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWLZIRVIFVPOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C=C(C=CC2=NN1C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-3-isopropyl-2-methyl-2H-indazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2759219.png)

![1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole](/img/structure/B2759220.png)

![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4(3H)-quinazolinone](/img/structure/B2759223.png)

![9-(2,4-dimethoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2759224.png)

![Methyl 3-({2-[1-methyl-2-(2-thienylcarbonyl)hydrazino]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2759225.png)